

Addressing the effect of food on Ensitrelvir Fumarate pharmacokinetics in study design

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Compound of Interest

Compound Name: Ensitrelvir Fumarate

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Navigating Food Effects on Ensitrelvir Fumarate Pharmacokinetics: A Technical Guide

For researchers and drug development professionals, understanding the influence of food on the pharmacokinetics of an investigational drug is a critical aspect of clinical trial design and eventual therapeutic application. This technical support guide provides detailed answers to frequently asked questions regarding the effect of food on the pharmacokinetics of **ensitrelvir fumarate**, a novel antiviral agent.

Frequently Asked Questions (FAQs)

Q1: What is the overall effect of food on the pharmacokinetics of **ensitrelvir fumarate**?

A: The consumption of food has a discernible but not clinically meaningful impact on the pharmacokinetics of **ensitrelvir fumarate**.^{[1][2]} Specifically, food intake delays the time to reach maximum plasma concentration (T_{max}) and slightly reduces the peak plasma concentration (C_{max}).^{[3][4][5]} However, the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC), is not significantly affected.^{[3][4][5]} These findings suggest that **ensitrelvir fumarate** can be administered without regard to meals.^{[1][2][3][4]}

Q2: How does a high-fat meal specifically alter the pharmacokinetic profile of **ensitrelvir fumarate**?

A: Administration of **ensitrelvir fumarate** after a high-fat, high-calorie meal results in a delayed absorption profile. The median T_{max} is prolonged in the fed state compared to the fasted state. [3] While there is a modest reduction in C_{max}, the overall exposure (AUC) remains largely unchanged, indicating that the extent of drug absorption is not significantly compromised by a high-fat meal. [3][6]

Q3: Are there any dose adjustments required for **ensitrelvir fumarate** when taken with food?

A: Based on current clinical data, no dose adjustments are necessary when **ensitrelvir fumarate** is administered with food. [1][2] The lack of a clinically significant effect on total drug exposure (AUC) supports its administration without food restrictions. [3][4]

Troubleshooting Guide for Study Design

Issue: Unexpected variability in pharmacokinetic data in a clinical trial.

If you are observing high inter-subject variability in the pharmacokinetic parameters of **ensitrelvir fumarate**, consider the following:

- **Standardization of Meals:** Ensure that the type and timing of meals for subjects in a "fed" cohort are strictly standardized. Variations in fat and calorie content can influence the extent of the food effect.
- **Fasting State Confirmation:** For "fasted" cohorts, verify that subjects have adhered to the required fasting period before drug administration.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of **ensitrelvir fumarate** under fed and fasted conditions from a pivotal study.

Table 1: Pharmacokinetic Parameters of Ensitrelvir (250 mg, Suspension) in Healthy Japanese Adults [3]

Parameter	Fasted State (n=8)	Fed State (n=8)
C _{max} (ng/mL)	7190 (14.2)	6120 (17.3)
T _{max} (hr)	2.5 (1.5 - 4.0)	8.0 (4.0 - 12.0)
AUC _{0-inf} (ng*hr/mL)	225000 (15.1)	227000 (15.5)

Data are presented as geometric mean (% coefficient of variation) for C_{max} and AUC_{0-inf}, and median (min - max) for T_{max}.

Table 2: Statistical Analysis of the Food Effect on Ensitrelvir (375 mg, Tablet) Pharmacokinetics[6]

Parameter	Geometric Least Squares Mean Ratio (Fed/Fasted)	90% Confidence Interval
C _{max}	0.9320	0.8134 – 1.0679
AUC _{0-last}	1.2435	1.1400 – 1.3564
AUC _{0-∞}	1.2447	1.1396 – 1.3596

Experimental Protocols

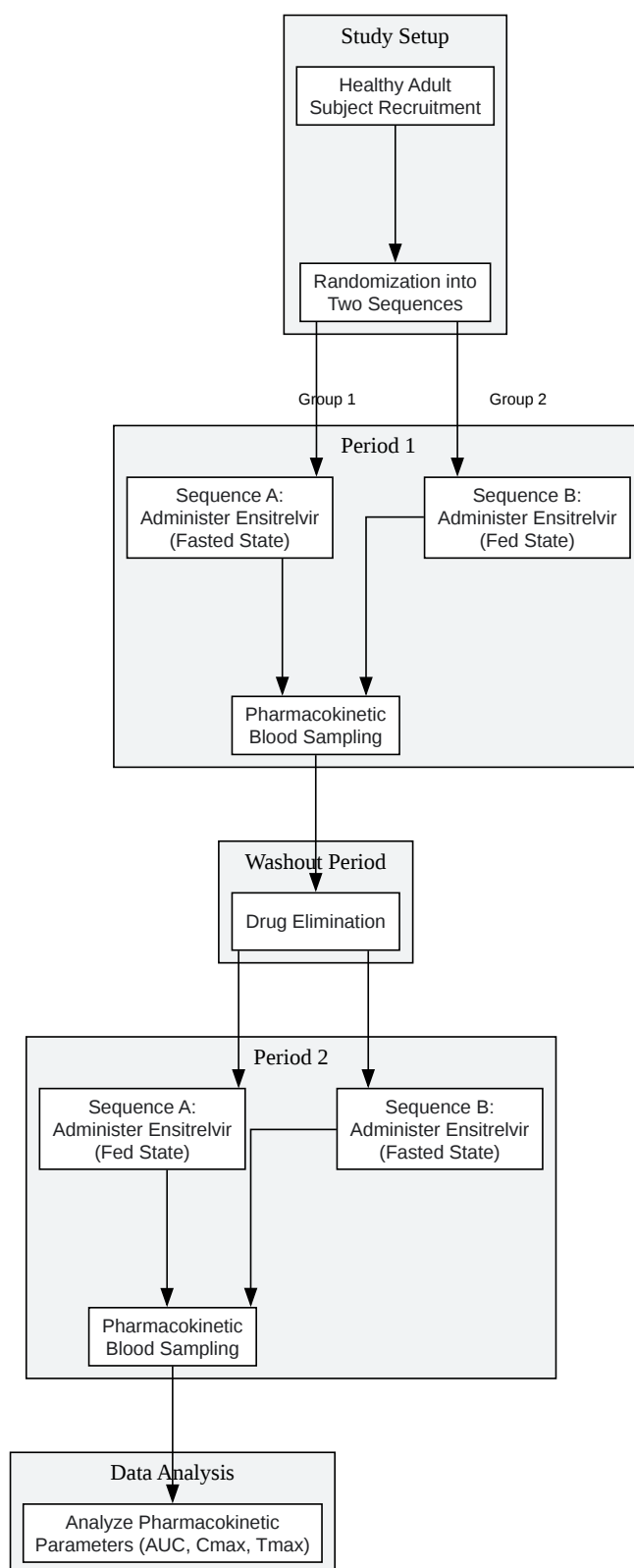
A common study design to assess the effect of food on drug pharmacokinetics is a randomized, open-label, two-period crossover study.

Methodology for a Two-Period Crossover Food Effect Study:

- Subject Recruitment: Enroll a cohort of healthy adult volunteers.
- Randomization: Randomly assign subjects to one of two treatment sequences:
 - Sequence A: Receive a single dose of **ensitrelvir fumarate** in a fasted state during Period 1, followed by a washout period, and then a single dose in a fed state during Period 2.
 - Sequence B: Receive a single dose of **ensitrelvir fumarate** in a fed state during Period 1, followed by a washout period, and then a single dose in a fasted state during Period 2.

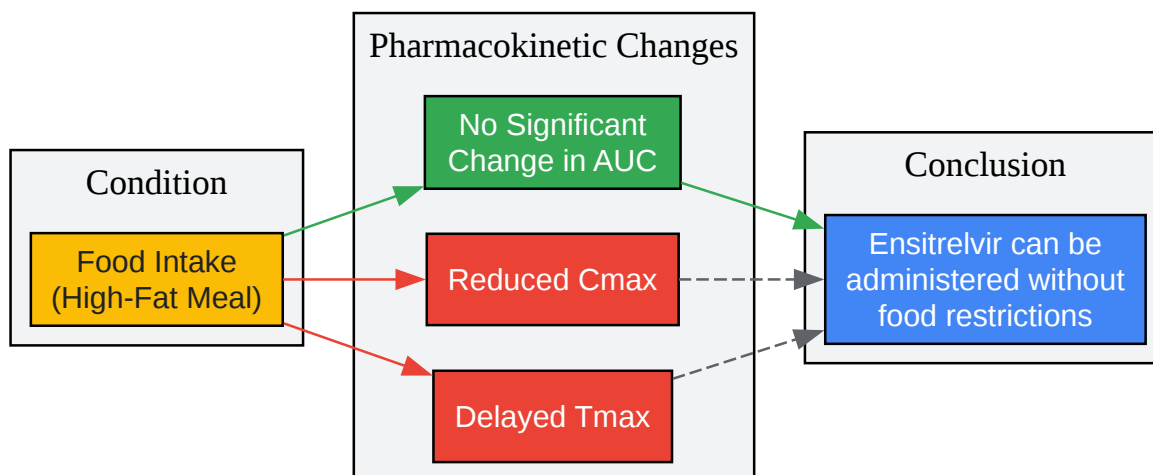
- Dosing and Meal Conditions:
 - Fasted State: Subjects fast overnight for at least 10 hours before and for a specified period after drug administration.
 - Fed State: Subjects consume a standardized high-fat, high-calorie meal within a specific timeframe (e.g., 30 minutes) before drug administration.
- Pharmacokinetic Sampling: Collect serial blood samples at predefined time points before and after drug administration to measure plasma concentrations of ensitrelvir.
- Washout Period: Ensure a sufficient washout period between the two treatment periods to allow for complete elimination of the drug from the body.
- Data Analysis: Analyze the pharmacokinetic parameters (C_{max}, T_{max}, AUC) to determine the effect of food.

Visualizations



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Caption: Workflow of a two-period crossover food effect study.



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Caption: Logical relationship of food effect on ensitrelvir pharmacokinetics.

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